N~1~-(3-Aminophenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride
Overview
Description
“N~1~-(3-Aminophenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride” is a chemical compound with the CAS Number: 1255717-19-1. Its molecular weight is 266.17 and its IUPAC name is N-(3-aminophenyl)-2-(dimethylamino)acetamide dihydrochloride . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O.2ClH/c1-13(2)7-10(14)12-9-5-3-4-8(11)6-9;;/h3-6H,7,11H2,1-2H3,(H,12,14);2*1H . This indicates the presence of a dimethylamino group and an aminophenyl group in the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 266.17 . It is a solid substance at room temperature .Scientific Research Applications
Electrophilic Probing and Nucleophilicity
N,N-Dimethyl-4-aminophenyl cation, a derivative of N1-(3-Aminophenyl)-N2,N2-dimethylglycinamide dihydrochloride, is employed as an electrophilic probe to determine the relative reactivity of nucleophiles. This compound is used to measure reaction rates with various nucleophiles, providing insights into their reactivity and nucleophilicity parameters. This research underscores the compound's utility in understanding chemical reactivity and interaction mechanisms (Dichiarante, Fagnoni, & Albini, 2008).
Photoreactivity of Amino Acid Salts
Studies involving N,N-dimethylated α-amino acid salts, closely related to N1-(3-Aminophenyl)-N2,N2-dimethylglycinamide dihydrochloride, reveal their photoreactivity. These salts predominantly undergo photoreduction and acetone trapping, showcasing their potential in photodecarboxylative reactions and adding to our understanding of photochemistry in organic compounds (Gallagher, Hatoum, Zientek, & Oelgemöller, 2010).
Polymerization Via Metal Chelates
N,N-Dimethylformamide solutions of activated glycine esters, similar to N1-(3-Aminophenyl)-N2,N2-dimethylglycinamide dihydrochloride, have been used to explore novel polymerization methods. These methods involve the reactivity of metal chelates, contributing to advancements in polymer science and providing new pathways for material synthesis (Naka, Nemoto, & Chujo, 2003).
Safety and Hazards
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(dimethylamino)acetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-13(2)7-10(14)12-9-5-3-4-8(11)6-9;;/h3-6H,7,11H2,1-2H3,(H,12,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHIOQCZZQWWHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC(=C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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